molecular formula C26H50NO8P B1264729 1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine

1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine

Cat. No. B1264729
M. Wt: 535.7 g/mol
InChI Key: QALLXIUHRUVULB-OKFWSBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9Z)-hexadecenoyl]-2-acetyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at positions 1 and 2 are specified as (9Z)-hexadecenoyl and acetyl respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid.

Scientific Research Applications

Enzymatic Synthesis and Biological Activities

  • Enzymatic Synthesis and Hypotensive Activity : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, synthesized from choline plasmalogens of beef heart, exhibits significant antihypertensive activity and is a potent platelet-activating factor. This compound is synthesized via an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction in rat spleen microsomes, showcasing its potential role in regulating blood pressure (Wykle et al., 1980).

  • Platelet-Activating Factor Synthesis : The synthesis of 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines has been achieved through chemical processes, highlighting their role as analogs of platelet-activating factors and contributing to our understanding of platelet function and aggregation (Kiu et al., 1987).

  • Hypotensive Properties and Blood Pressure Regulation : Chemically synthesized 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine demonstrates potent hypotensive activity in spontaneously hypertensive rats, suggesting its significant role in the regulation of blood pressure (Masugi et al., 1982).

  • Role in Platelet Activation and Catabolism : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, with platelet-activating and hypotensive properties, has an extremely labile acetate grouping. Its catabolism involves the hydrolysis of the acetate moiety, suggesting a significant role in the biological activity of this compound (Blank et al., 1981).

Physical and Chemical Properties

  • Critical Micellar Concentration Studies : Investigations into the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs and analogs provide insights into their physical chemical characteristics, crucial for understanding their diverse biological activities (Kramp et al., 1984).

  • Acetylcholine-Like Effects in Exocrine Glands : The compound exhibits acetylcholine-like effects in exocrine secretory glands, stimulating amylase release and affecting calcium and lipid metabolism. This suggests its potential as a biomimetic compound in physiological processes (Söling et al., 1984).

properties

Product Name

1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine

Molecular Formula

C26H50NO8P

Molecular Weight

535.7 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H50NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h11-12,25H,6-10,13-23H2,1-5H3/b12-11-/t25-/m1/s1

InChI Key

QALLXIUHRUVULB-OKFWSBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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